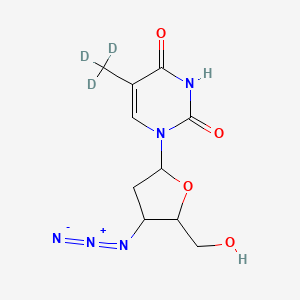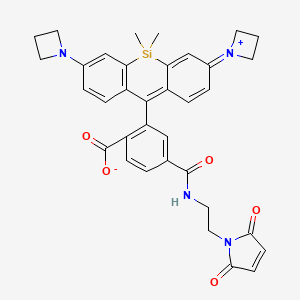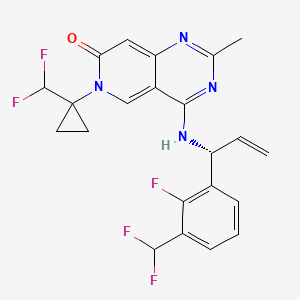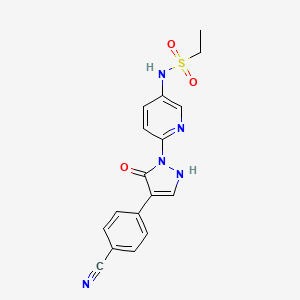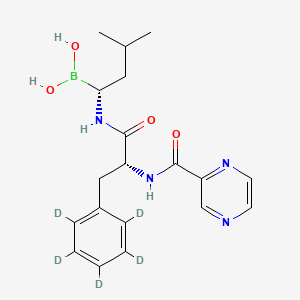
(1R,2R)-Bortezomib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-Bortezomib-d5 is a deuterated form of Bortezomib, a boronic acid dipeptide that acts as a proteasome inhibitor. This compound is used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version, this compound, is designed to improve the pharmacokinetic properties of the drug by replacing certain hydrogen atoms with deuterium, which can lead to a slower metabolic rate and potentially enhanced efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Bortezomib-d5 involves several steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-Bortezomib-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the boronic acid moiety.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of boronic esters, while reduction can yield boronic acids.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-Bortezomib-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the effects of deuterium incorporation on chemical reactions and stability.
Biology: Employed in research to understand the role of proteasome inhibition in cellular processes.
Medicine: Investigated for its potential to improve the treatment of multiple myeloma and other cancers.
Industry: Utilized in the development of new pharmaceuticals with enhanced pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-Bortezomib-d5 involves the inhibition of the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. By inhibiting this proteasome, the compound disrupts the regulated degradation of proteins, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved are related to protein homeostasis and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bortezomib: The non-deuterated form of the compound, used in the same therapeutic applications.
Carfilzomib: Another proteasome inhibitor with a different chemical structure.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
(1R,2R)-Bortezomib-d5 is unique due to the incorporation of deuterium atoms, which can lead to improved pharmacokinetic properties such as increased metabolic stability and potentially enhanced therapeutic efficacy. This makes it a valuable compound for both research and clinical applications.
Eigenschaften
Molekularformel |
C19H25BN4O4 |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
[(1R)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
GXJABQQUPOEUTA-PXQLSCECSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Kanonische SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


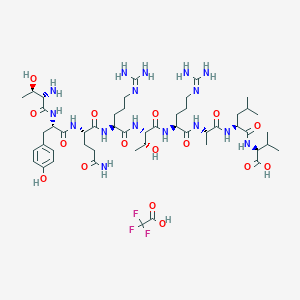
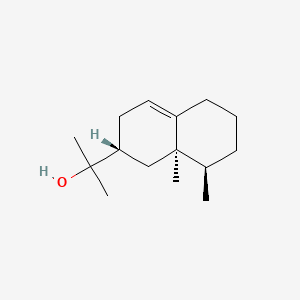

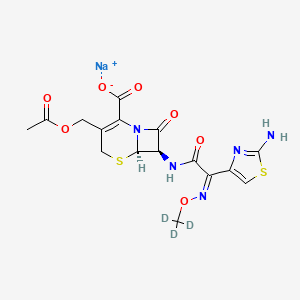
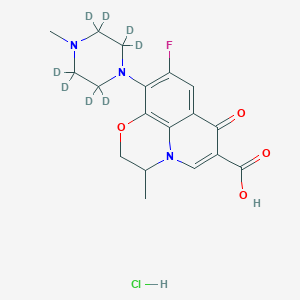
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
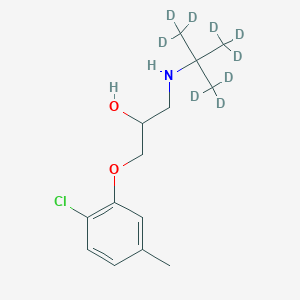
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
